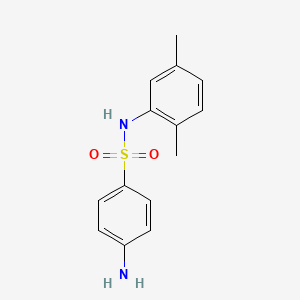

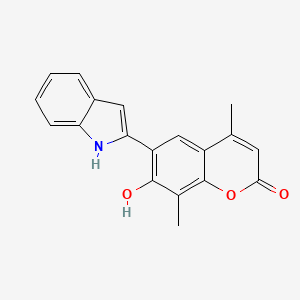

![molecular formula C12H15N5O4S B2402000 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034353-38-1](/img/structure/B2402000.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives . These derivatives have been studied for their potential as inhibitors of c-Met, a receptor tyrosine kinase that is often deregulated in various cancers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves an intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . This process is efficient and has been used to create a series of these derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine core. This core is often substituted with various groups to modulate the properties of the compound . The exact structure of “this compound” is not available in the retrieved sources.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to triazolo[4,3-b]pyridazin have been investigated for their antitumor activity. For instance, analogs of experimental antitumor drugs like mitozolomide, which share some structural similarity, have shown significant antitumor activity against various murine tumors in vivo. Such compounds have been further investigated for their pharmacokinetics in mice, demonstrating potential as alternative treatments to existing antitumor agents like dacarbazine (Stevens et al., 1987).

Antimicrobial and Antiproliferative Activities

The synthesis and evaluation of thienopyrimidine derivatives, which bear resemblance to the triazolo[4,3-b]pyridazin core in complexity and potential bioactivity, have been conducted, with some derivatives exhibiting pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, triazolopyridazine derivatives have been synthesized and shown to inhibit the proliferation of endothelial and tumor cells, indicating potential antiproliferative activities (Ilić et al., 2011).

Structural and Computational Analysis

Structural analysis and density functional theory (DFT) calculations on pyridazine derivatives, including triazolo[4,3-b]pyridazine compounds, have been performed to understand their molecular properties and interactions. Such studies contribute to the foundational knowledge necessary for designing compounds with desired biological activities (Sallam et al., 2021).

Synthesis of Eosinophil Infiltration Inhibitors

Research into the synthesis of compounds with fused pyridazine rings, such as [1,2,4]triazolo[1,5-b]pyridazines, has led to the discovery of molecules with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been suggested to have potential applications in various fields .

Mode of Action

It is known that triazolothiadiazine derivatives can have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Compounds with similar structures have been shown to have a wide range of pharmacological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Future Directions

The future directions for the research and development of these compounds involve further exploration of their potential as c-Met inhibitors. This includes the design of more potent inhibitors, the study of their pharmacokinetics, and the evaluation of their efficacy in preclinical and clinical trials .

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, which are part of the structure of this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Cellular Effects

Related compounds have shown to exhibit high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown excellent thermal stability .

Dosage Effects in Animal Models

Related compounds have shown high potency in vivo, affecting tumor growth inhibition in xenograft studies .

Metabolic Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

Related compounds have shown to be readily capable of binding in the biological system with a variety of enzymes and receptors .

Subcellular Localization

Related compounds have been found to stabilize the FtsZ protofilaments by cross-linking them and serve as a cytoplasmic membrane anchor for the Z ring .

Properties

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4S/c1-21-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-22(19,20)7-8/h2-3,8H,4-7H2,1H3,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLAXDBIHLGCDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3CCS(=O)(=O)C3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

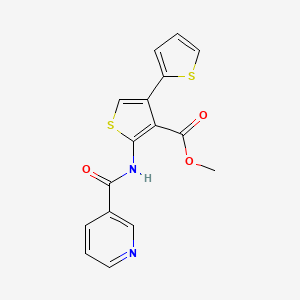

![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)

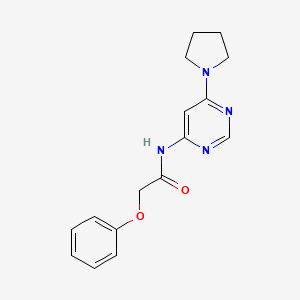

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)

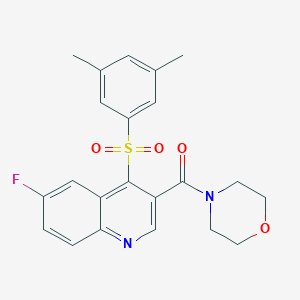

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2401924.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)

![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)

![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)

![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)